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Thrombin Inhibitor 7: Key Technical Data

The following table summarizes the core identity and in-vitro efficacy data for thrombin inhibitor 7, as

identified from the scientific literature [1].

Attribute

Description

Chemical Identity

Target Enzyme

Inhibitory Potency
(Ki)

Selectivity Profile

- Factor Xa

- Plasmin

- Trypsin

Myr-d-Arg-d-Phe-OMe (A conjugate of myristic acid, D-arginine, and D-
phenylalanine methyl ester) [1].

Human a-thrombin [1].

0.17 UM [1].

Demonstrated significant selectivity over other serine proteases [1]:
>600-fold selectivity [1].
>900-fold selectivity [1].

>5000-fold selectivity [1].
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Design Strategy and Experimental Evidence

The discovery of this inhibitor was part of a research effort to create potent, enzymatically stable peptide-

based thrombin inhibitors.

¢ Rational Design: The design was based on the D-Arg-D-Phe motif, which was known to be
resistant to enzymatic degradation [1]. Researchers explored different fatty acid residues attached to
this dipeptide backbone and found that the myristic acid residue (Myr) provided the most potent
thrombin inhibition in this series [1].

¢ Primary Experimental Evidence: The key evidence for its efficacy comes from in-vitro enzymatic
assays that determined the inhibition constant (Ki). The reported Ki of 0.17 uM indicates a strong
binding affinity for thrombin [1]. The high selectivity over factor Xa, plasmin, and trypsin suggests that
it is a specific direct thrombin inhibitor and reduces the likelihood of off-target effects [1].

The Role of Thrombin as a Therapeutic Target

Thrombin is a key enzyme in the coagulation cascade, making it a primary target for anticoagulant therapy.

The diagram below illustrates its central role and the mechanism of direct inhibitors.
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Diagram: Central role of thrombin in coagulation and the mechanism of direct inhibitors that bind to its

active site [2] [3].

Research Context and Comparison with Other

Inhibitors

This inhibitor was developed to overcome the limitations of traditional anticoagulants like heparin

(parenteral administration, need for monitoring) and warfarin (multiple drug and food interactions, need for

frequent monitoring) [1] [2].

o State of Development: It is crucial to note that "thrombin inhibitor 7" (Myr-d-Arg-d-Phe-OMe)
appears in a 2015 review of research [1]. The available information is limited to in-vitro biochemical
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data. There is no information in the search results regarding its in-vivo efficacy,
pharmacokinetic profile, toxicity, or clinical trial status. It is characterized as a research
compound, not an approved drug.

e Comparison with Marketed DTIs: For context, here is a brief comparison with two clinically used
direct thrombin inhibitors [2] [4].

- Route of o
Inhibitor Type . . Key Clinical Use
Administration
Dabigatran Prodrug Oral Stroke prevention in non-valvular atrial
Etexilate (univalent) fibrillation; treatment/prevention of VTE [2] [4].
Argatroban Direct Intravenous Anticoagulation in patients with heparin-
(univalent) induced thrombocytopenia (HIT) [2] [4].

A Guide for Further Investigation

The available data on "thrembin inhibitor 7" is promising but incomplete from a drug development

perspective. To advance the study of this compound, the following steps would be necessary:

e Confirm Structural Identity: The first step would be to confirm the synthesis of Myr-d-Arg-d-Phe-
OMe and fully characterize its structure using analytical techniques (NMR, mass spectrometry).

¢ Expand Biological Profiling: Subsequent research should focus on evaluating its effects in whole-
blood or plasma-based coagulation assays (e.g., PT, aPTT), determining its anticoagulant effect in
animal models of thrombosis, and establishing its pharmacokinetic and toxicological profile.

e Consult Primary Literature: The information summarized here comes from a secondary source (a
review article) [1]. Locating the original research paper that first reported this compound is essential
for obtaining the most detailed and accurate experimental methodologies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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